molecular formula C46H76O16 B1256741 Ardisianoside D

Ardisianoside D

Cat. No.: B1256741
M. Wt: 885.1 g/mol
InChI Key: DYAQVNOJMUMVBF-XKXSQMESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ardisianoside D is a complex triterpenoid saponin isolated from plants such as Ardisia japonica. Its molecular formula is C₄₆H₇₆O₁₆, with a molecular weight of 885.10 g/mol and a topological polar surface area of 247.00 Ų, indicating moderate hydrophilicity. The compound features multiple hydroxyl groups and cyclic structures, contributing to its biological activity and interaction with cellular targets .

Properties

Molecular Formula

C46H76O16

Molecular Weight

885.1 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(3S,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C46H76O16/c1-40(2)14-15-45-21-58-46(27(45)16-40)13-9-26-42(5)11-10-29(41(3,4)25(42)8-12-43(26,6)44(46,7)17-28(45)49)61-37-35(55)32(52)24(20-57-37)60-39-36(33(53)31(51)23(18-47)59-39)62-38-34(54)30(50)22(48)19-56-38/h22-39,47-55H,8-21H2,1-7H3/t22-,23-,24+,25+,26-,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,42+,43-,44+,45-,46+/m1/s1

InChI Key

DYAQVNOJMUMVBF-XKXSQMESSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O

Canonical SMILES

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

ADMET Properties :

  • Human Intestinal Absorption : 54.89%
  • Caco-2 Permeability : 88.55%
  • Blood-Brain Barrier Penetration : 62.50%
  • Oral Bioavailability : 71.43%

It also targets proteins like NF-κB p105, CLK4 kinase, and the adenosine A1 receptor, suggesting roles in inflammation, cancer, and neurological disorders .

To contextualize Ardisianoside D’s uniqueness, we compare it with structurally and functionally related triterpenoids and saponins (Table 1).

Table 1: Comparative Analysis of this compound and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features ADMET Properties (Oral Bioavailability %) Key Biological Targets Docking Score (SARS-CoV-2 Variants)
This compound C₄₆H₇₆O₁₆ 885.10 Multi-hydroxyl triterpenoid, cyclic core 71.43 NF-κB, CLK4, Adenosine A1 receptor N/A
Ardisianoside G C₄₇H₇₈O₁₇ 901.12 Similar core with additional glucose moiety 68.20 (predicted) Viral S protein (Delta variant) −9.6 (Delta)
Clematichinenoside AR2 C₅₅H₈₆O₂₄ 1139.26 Oleanane-type saponin, branched glycosides 42.10 ACE2-S protein interaction −9.7 (Lambda)
Atratoglaucoside A C₄₈H₇₈O₁₈ 919.14 Lanostane skeleton, acetylated sugars 50.80 Viral protease inhibition −9.4 (Lambda)
Key Comparisons :

Structural Complexity: this compound lacks the acetylated sugar groups seen in Atratoglaucoside A and the oleanane backbone of Clematichinenoside AR2, making its triterpenoid core distinct. Its hydroxyl-rich structure enhances solubility but may reduce membrane permeability compared to Ardisianoside G, which has a glucose moiety .

ADMET Profile: this compound exhibits superior oral bioavailability (71.43%) compared to Clematichinenoside AR2 (42.10%), likely due to optimized Caco-2 permeability (88.55%) and balanced lipophilicity (XLogP: 2.10). However, its inhibition of P-glycoprotein could increase toxicity risks in multi-drug therapies, a trait less pronounced in Atratoglaucoside A .

Its interaction with the adenosine A1 receptor also suggests neuroprotective effects absent in analogues .

Metabolic Interactions: this compound’s inhibition of CYP3A4 and OATP1B1 contrasts with Atratoglaucoside A, which primarily affects BSEP. This divergence implies distinct drug-interaction profiles: this compound may alter the metabolism of co-administered CYP3A4 substrates (e.g., statins), whereas Atratoglaucoside A poses risks for cholestasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.